molecular formula C14H15ClN2O2 B12507468 Tert-butyl (1-chloroisoquinolin-6-YL)carbamate

Tert-butyl (1-chloroisoquinolin-6-YL)carbamate

Cat. No.: B12507468
M. Wt: 278.73 g/mol
InChI Key: PGJCSQMEIAFNGG-UHFFFAOYSA-N
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Description

Tert-butyl (1-chloroisoquinolin-6-yl)carbamate is a chemical compound with the molecular formula C14H15ClN2O2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-chloroisoquinolin-6-yl)carbamate typically involves the reaction of 1-chloroisoquinoline with tert-butyl carbamate. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-chloroisoquinolin-6-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl (1-chloroisoquinolin-6-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (1-chloroisoquinolin-6-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (6-chloropyridin-2-yl)carbamate
  • Tert-butyl (2,6-dichloropyridin-4-yl)carbamate
  • Tert-butyl (1-bromonaphthalen-2-yl)carbamate

Uniqueness

Tert-butyl (1-chloroisoquinolin-6-yl)carbamate is unique due to its specific structure, which combines the isoquinoline ring with a tert-butyl carbamate group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C14H15ClN2O2

Molecular Weight

278.73 g/mol

IUPAC Name

tert-butyl N-(1-chloroisoquinolin-6-yl)carbamate

InChI

InChI=1S/C14H15ClN2O2/c1-14(2,3)19-13(18)17-10-4-5-11-9(8-10)6-7-16-12(11)15/h4-8H,1-3H3,(H,17,18)

InChI Key

PGJCSQMEIAFNGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C(=NC=C2)Cl

Origin of Product

United States

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